molecular formula C28H38N2O4 B1214142 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1214142
M. Wt: 466.6 g/mol
InChI Key: AABJQPAMCMMSDZ-UHFFFAOYSA-N
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Description

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C28H38N2O4 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

5-(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C28H38N2O4/c1-19(2)28(18-29,22-10-11-24(31-4)27(16-22)34-7)12-8-9-23-13-20-14-25(32-5)26(33-6)15-21(20)17-30(23)3/h10-11,14-16,19,23H,8-9,12-13,17H2,1-7H3

InChI Key

AABJQPAMCMMSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCC1CC2=CC(=C(C=C2CN1C)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC

Synonyms

3-(4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
RS 93007
RS-93007

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
C1=Cc2ccccc2C[NH2+]1
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reactant
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Name
COc1ccc(C(C#N)(CCCC2=[N+](C)Cc3cc(OC)c(OC)cc3C2)C(C)C)cc1OC
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods II

Procedure details

The ammonium compound of formula 29 is then cyclized to form a compound of formula 1 (step 7). This reaction is performed using 1-1.5 moles of a Lewis acid, such as AlCl3, FeCl3, BF3, and the like, in a suitable aprotic solvent, preferably a halogenated hydrocarbon solvent, nitromethane, or nitrobenzene, particularly CH2Cl2, at a temperature of about -10° to about 80° C., for a period of about 10 minutes to about five hours, preferably about two hours. For example, N-[1-chloro-6-(3,4-dimethoxyphenyl)-6-cyano-6-(prop-2-yl)hex-2-yl]-N-(3,4-dimethoxybenzyl)-N-methylammonium chloride (29) is suspended in CH2Cl2 at 0° C. and stirred with 1.5 moles of AlCl3 for 2 hours to produce 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
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0 (± 1) mol
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reactant
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formula 29
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Synthesis routes and methods III

Procedure details

The resulting compound of formula 41 is then hydrogenated to produce a compound of formula 1. This hydrogenation is preferably performed using NaBH4. The solvent used is preferably a lower alkanol, particularly MeOH. The reaction is carried out at a temperature of about -10° C. to about 50° C., preferably about 0° C., over about 10 minutes to about 3 hours, preferably 1 hour. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide (41) is suspended in MeOH at 0° C., then treated with NaBH4 for about 1 hour to produce 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
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[Compound]
Name
lower alkanol
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0 (± 1) mol
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reactant
Reaction Step Two
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide
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Synthesis routes and methods IV

Procedure details

The dihydroisoquinolinium salt of formula 34 is then hydrogenated to produce a compound of formula 1 (step 6). This reaction is performed using a suitable hydrogenating agent, preferably a boron hydride derivative, particularly NaBH4. The solvent used is preferably a lower alkanol, particularly MeOH. The reaction is carried out at a temperature of about -10° C. to about 50° C., preferably about 0° C., over about 10 minutes to about 3 hours, preferably 1 hour. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,4-dihydroisoquinolinium chloride (34) is suspended in MeOH at 0° C., then treated with NaBH4 for about 1 hour to produce 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
dihydroisoquinolinium
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0 (± 1) mol
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reactant
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Name
formula 34
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

Alternatively, one may convert the ester group of compound 11.1 directly to the cyano group by treatment with 2 equivalents of dimethylaluminum amide (S. Weinreb, et al., Tetrahedron Lett., 4907 (1979), incorporated herein by reference). This reaction is performed in a suitable aprotic hydrocarbon solvent, preferably a high-boiling solvent such as xylene. Two equivalents of Me2AlNH2 in CH2Cl2 is added to a solution of the ester of formula 11.1 in the appropriate solvent and heated at 80°-170° C., preferably in refluxing xylene, for about 30 minutes to about 20 hours. The reaction is followed by TLC. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-(carbomethoxy)butyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (11.1) is heated in refluxing xylene with Me2AlNH2 for about 15 hours to yield 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
compound 11.1
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reactant
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[Compound]
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hydrocarbon
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solvent
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[Compound]
Name
dimethylaluminum amide
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reactant
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reactant
Reaction Step Four
Name
Me2AlNH2
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reactant
Reaction Step Five
[Compound]
Name
ester
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reactant
Reaction Step Five
Name
formula 11.1
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reactant
Reaction Step Five
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Reaction Step Five
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Reaction Step Six
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-(carbomethoxy)butyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline
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0 (± 1) mol
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reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
Reaction Step Eight
Name
Me2AlNH2
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0 (± 1) mol
Type
reactant
Reaction Step Eight

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